molecular formula C10H9FN2OS B1483026 1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde CAS No. 2097971-80-5

1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde

Cat. No. B1483026
CAS RN: 2097971-80-5
M. Wt: 224.26 g/mol
InChI Key: GCVORARSWBIAHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde (FTC) is a chemical compound belonging to the class of pyrazole derivatives. It is a colorless, crystalline solid with a molecular weight of 212.22 g/mol and a melting point of 114–116 °C. FTC is an important intermediate in the synthesis of a variety of pharmaceuticals, such as antifungal agents and anti-inflammatory drugs.

Scientific Research Applications

Antimicrobial Activities

Research indicates that Schiff bases derived from chitosan and heteroaryl pyrazole derivatives, including thiophene-based pyrazole carbaldehydes, demonstrate considerable antimicrobial activity. These compounds have been synthesized and characterized, showing effectiveness against various bacteria and fungi without cytotoxic activity towards human cells (Hamed et al., 2020). Similarly, pyrazole-based heterocycles have been synthesized using thiophenyl pyrazole carbaldehyde, showing antimicrobial, anti-inflammatory, and analgesic activities, highlighting the potential of such compounds in developing new therapeutic agents (Abdel-Wahab et al., 2012).

Synthesis of Novel Compounds

The compound's analogs have served as key intermediates in synthesizing a wide range of novel compounds. For example, the synthesis of novel thiazole and pyrazoline derivatives starting from thiophene-based pyrazole carbaldehydes has been reported, with these new compounds showing promising antimicrobial and anti-inflammatory properties (Kariuki et al., 2022). Another study demonstrated the microwave-assisted synthesis of flavonols from thiophene-based pyrazole carbaldehydes, highlighting an efficient method for creating compounds with antibacterial and antifungal activities (Ashok et al., 2016).

Biological Activities and Potential Therapeutic Applications

Research on thiophene-based pyrazole carbaldehydes has led to the discovery of compounds with various biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. For instance, Schiff bases and their derivatives synthesized from such compounds have been evaluated for in vitro antimicrobial activity, showing excellent to good activity against certain bacteria, suggesting their potential as antimicrobial agents (Mistry et al., 2016). Additionally, novel benzofuran-2-yl pyrazole pyrimidine derivatives synthesized from thiophene-based pyrazole carbaldehydes have been assessed for antitumor activity, with some compounds showing activity against human liver carcinoma cell lines, indicating their potential in cancer therapy (El-Zahar et al., 2011).

properties

IUPAC Name

1-(2-fluoroethyl)-3-thiophen-3-ylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2OS/c11-2-3-13-5-9(6-14)10(12-13)8-1-4-15-7-8/h1,4-7H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVORARSWBIAHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NN(C=C2C=O)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 3
Reactant of Route 3
1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 4
Reactant of Route 4
1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 5
Reactant of Route 5
1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 6
Reactant of Route 6
1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.